5-{[(Z)-pyridin-4-ylmethylidene]amino}pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a heterocyclic compound that features a pyridine ring and a tetrahydropyrimidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves the condensation of pyridine-4-carbaldehyde with a suitable amine precursor under controlled conditions. The reaction is often carried out in an anhydrous solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
(4-{[(Pyridin-4-yl)methylidene]amino}phenyl)ferrocene: Contains a similar pyridine moiety but with a ferrocene group attached.
Pyrrolidine-2,5-dione derivatives: Share the tetrahydropyrimidine-2,4-dione core but differ in the substituents attached to the ring.
Uniqueness
5-[(E)-[(PYRIDIN-4-YL)METHYLIDENE]AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its specific combination of a pyridine ring and a tetrahydropyrimidine-2,4-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8N4O2 |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
5-(pyridin-4-ylmethylideneamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O2/c15-9-8(6-13-10(16)14-9)12-5-7-1-3-11-4-2-7/h1-6H,(H2,13,14,15,16) |
InChI Key |
PWLNOGUOVNDJBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=NC2=CNC(=O)NC2=O |
Origin of Product |
United States |
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